

An In-depth Technical Guide to Cholesteryl Dodecyl Carbonate: Synthesis, Applications, and Characterization

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Compound of Interest

Compound Name: *Cholesteryl dodecyl carbonate*

CAS No.: 15455-85-3

Cat. No.: B108526

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl dodecyl carbonate, a cholesterol-based ester, is a molecule of significant interest in the fields of materials science and drug delivery. Its unique liquid crystalline properties and inherent biocompatibility, owing to its cholesterol backbone, make it a versatile component in the design of advanced materials and therapeutic systems. This technical guide provides a comprehensive overview of **cholesteryl dodecyl carbonate**, from its fundamental chemical identity to its synthesis, applications, and analytical characterization. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their work.

Nomenclature and Identification

A clear and unambiguous identification of a chemical compound is paramount for scientific rigor. **Cholesteryl dodecyl carbonate** is known by several synonyms and identifiers across

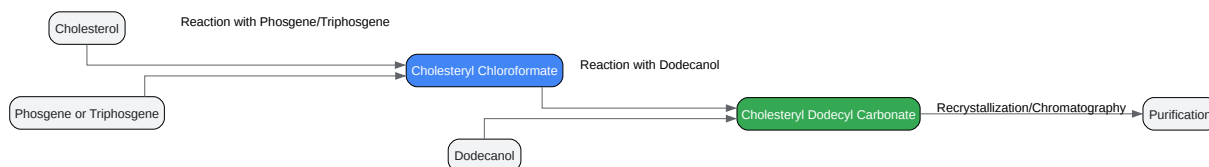
various chemical databases and publications.

Identifier Type	Value	Source
Primary Name	Cholesteryl dodecyl carbonate	PubChem[1]
Systematic (IUPAC) Name	[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate	PubChem[1]
CAS Registry Number	15455-85-3	PubChem[1]
Molecular Formula	C40H70O3	PubChem[1]
Molecular Weight	599.0 g/mol	PubChem[1]
Alternative Name	Cholesterol, dodecyl carbonate	PubChem[1]
Alternative Name	Cholest-5-en-3-ol (3.beta.)-, dodecyl carbonate	PubChem[1]
Synonym	Cholesterol Lauryl Carbonate	PubChem[2]
Synonym	Dodecyl cholesteryl carbonate	-
Synonym	Carbonic acid, cholesteryl dodecyl ester	-

Synthesis of Cholesteryl Dodecyl Carbonate

The synthesis of **cholesteryl dodecyl carbonate** can be approached through a multi-step process that leverages established organic chemistry principles. A common and effective method involves the preparation of a reactive cholesterol intermediate, cholesteryl chloroformate, followed by its reaction with dodecanol.

Logical Workflow for Synthesis



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Caption: Synthetic pathway for **cholesteryl dodecyl carbonate**.

Experimental Protocol: Synthesis of Cholesteryl Chloroformate (Precursor)

This protocol is adapted from established methods for the synthesis of chloroformates from alcohols.

Materials:

- Cholesterol
- Triphosgene (a safer alternative to phosgene gas)
- Anhydrous benzene or toluene
- Anhydrous pyridine
- Cold dilute hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Hexane (for recrystallization)
- Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cholesterol in anhydrous benzene.
- Cool the solution to 0-5 °C in an ice bath.
- In a separate flask, prepare a solution of triphosgene in anhydrous benzene.
- Slowly add the triphosgene solution to the cholesterol solution via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, add anhydrous pyridine dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature overnight under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove pyridinium hydrochloride precipitate.
- Wash the filtrate with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from hexane to yield white crystals of cholesteryl chloroformate.
- Characterize the final product by melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity.

Experimental Protocol: Synthesis of Cholesteryl Dodecyl Carbonate

Materials:

- Cholesteryl chloroformate
- Dodecanol (Lauryl alcohol)
- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Magnetic stirrer, round-bottom flask, nitrogen inlet

Procedure:

- In a dry reaction flask under a nitrogen atmosphere, dissolve cholesteryl chloroformate and a slight molar excess of dodecanol in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add anhydrous pyridine or triethylamine (as an HCl scavenger) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, wash the mixture with dilute hydrochloric acid to remove the pyridine/triethylamine, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude **cholesteryl dodecyl carbonate** by recrystallization (e.g., from acetone or ethanol) or column chromatography on silica gel to obtain the final product.

Applications in Research and Development

The unique molecular structure of **cholesteryl dodecyl carbonate**, combining a rigid steroidal core with a flexible dodecyl chain, imparts properties that are highly valuable in the formulation of liquid crystals and drug delivery vehicles.

Liquid Crystal Formulations

Cholesteryl esters are a well-known class of compounds that form cholesteric (or chiral nematic) liquid crystal phases. These phases exhibit unique optical properties, such as selective reflection of light, leading to iridescent colors that are sensitive to temperature.

Causality Behind Application: The chirality of the cholesterol moiety induces a helical ordering of the molecules in the liquid crystalline phase. The pitch of this helix, and thus the wavelength of reflected light, is sensitive to changes in temperature, making these materials useful as temperature sensors. The long dodecyl chain of **cholesteryl dodecyl carbonate** influences the molecular packing and, consequently, the phase transition temperatures and the pitch of the cholesteric helix. Mixtures of different cholesteryl esters are often used to tune the temperature range and color play of the liquid crystal formulation[3][4][5].

Experimental Protocol: Preparation of a Temperature-Sensitive Liquid Crystal Mixture

This protocol provides a general method for preparing a liquid crystal mixture for demonstrative purposes. The specific ratios of components can be varied to achieve different temperature sensitivities[3][4].

Materials:

- **Cholesteryl dodecyl carbonate**
- Cholesteryl oleyl carbonate
- Cholesteryl benzoate
- Glass vial
- Heat gun or oven

Procedure:

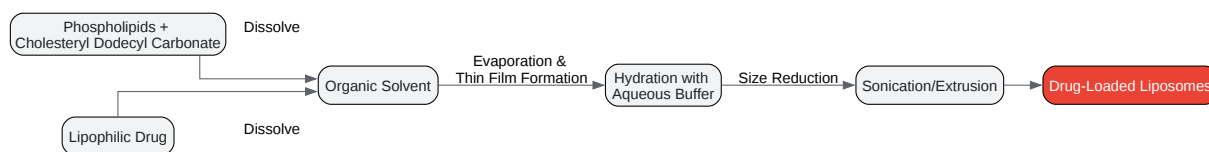
- Weigh the desired amounts of each cholesteryl ester and place them in a glass vial. For example, a starting point could be a mixture containing varying ratios of **cholesteryl dodecyl carbonate** with other cholesteryl esters like cholesteryl oleyl carbonate and cholesteryl benzoate[3].
- Gently heat the vial using a heat gun or in an oven until the solids melt and form a homogeneous liquid.
- Allow the mixture to cool to room temperature.
- The resulting material should exhibit a change in color as its temperature changes. This can be observed by gently warming the vial with your hand or a heat source.

Drug Delivery Systems: Liposomes and Nanoparticles

The biocompatibility and amphiphilic nature of cholesterol and its derivatives make them ideal components for drug delivery systems. **Cholesteryl dodecyl carbonate** can be incorporated into the lipid bilayer of liposomes or used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Causality Behind Application: The cholesterol backbone of the molecule can insert into the lipid bilayer of liposomes, where it modulates membrane fluidity, permeability, and stability[6]. The dodecyl carbonate chain contributes to the overall hydrophobicity and can influence drug loading and release characteristics. In nanoparticles, cholesteryl esters can form the solid lipid core, providing a matrix for encapsulating lipophilic drugs.

Experimental Workflow: Liposome Formulation Incorporating **Cholesteryl Dodecyl Carbonate**



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Caption: Workflow for preparing drug-loaded liposomes with **cholesteryl dodecyl carbonate**.

Experimental Protocol: Preparation of Liposomes by the Thin-Film Hydration Method

Materials:

- Phosphatidylcholine (e.g., soy PC or egg PC)
- **Cholesteryl dodecyl carbonate**
- Lipophilic drug of interest
- Chloroform or a chloroform/methanol mixture
- Phosphate-buffered saline (PBS) or other aqueous buffer
- Rotary evaporator
- Probe sonicator or bath sonicator
- Extrusion equipment (optional)

Procedure:

- Dissolve the desired amounts of phosphatidylcholine, **cholesteryl dodecyl carbonate**, and the lipophilic drug in chloroform in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol derivative might be in the range of 2:1 to 4:1.

- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This will form multilamellar vesicles (MLVs).
- To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator. The sonication time and power should be optimized for the specific formulation.
- Alternatively, for a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.
- The final liposomal formulation can be characterized for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Analytical Characterization

Thorough characterization of **cholesteryl dodecyl carbonate** and its formulations is essential to ensure quality, purity, and performance. A combination of spectroscopic and analytical techniques is typically employed.

Technique	Purpose	Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and purity assessment.	¹ H NMR: Characteristic signals for the steroidal protons, the vinylic proton of the cholesterol core, and the aliphatic protons of the dodecyl chain. ¹³ C NMR: Resonances corresponding to the carbonyl carbon of the carbonate group, the carbons of the cholesterol skeleton, and the carbons of the dodecyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups.	A strong absorption band around 1740-1760 cm ⁻¹ corresponding to the C=O stretching of the carbonate group. C-H stretching and bending vibrations from the cholesterol and dodecyl moieties.
Mass Spectrometry (MS)	Determination of molecular weight and confirmation of structure.	The molecular ion peak corresponding to the calculated molecular weight of cholesteryl dodecyl carbonate. Fragmentation patterns can provide further structural information.
Differential Scanning Calorimetry (DSC)	Determination of melting point and liquid crystal phase transition temperatures.	Endothermic peaks corresponding to the melting of the solid crystal and any subsequent transitions between liquid crystalline phases (e.g., smectic to cholesteric, cholesteric to isotropic).

Polarized Optical Microscopy (POM)	Visualization of liquid crystalline textures.	The appearance of characteristic textures (e.g., focal conic or fan-like textures for smectic phases, planar or fingerprint textures for cholesteric phases) upon heating and cooling the sample.
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Self-Validation in Protocols: The described synthetic and formulation protocols include in-process monitoring (e.g., TLC) and final product characterization steps. This ensures that the identity, purity, and desired properties of the synthesized compound and the final formulation are verified, creating a self-validating system.

Conclusion

Cholesteryl dodecyl carbonate is a valuable molecule with demonstrated and potential applications in advanced materials and drug delivery. Its synthesis, while requiring careful execution, is based on well-established chemical reactions. By understanding its fundamental properties and leveraging the protocols outlined in this guide, researchers can effectively incorporate this versatile compound into their work, paving the way for innovations in liquid crystal technology and pharmaceutical formulations.

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